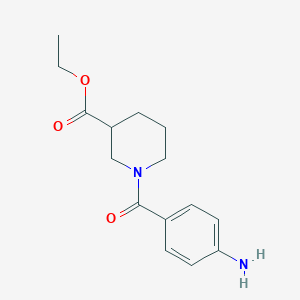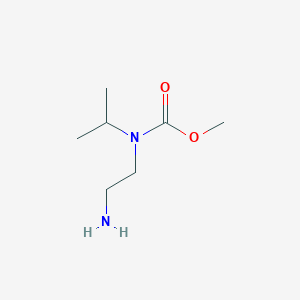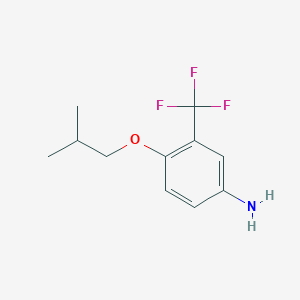![molecular formula C17H18N2 B1400894 [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile CAS No. 1192165-36-8](/img/structure/B1400894.png)
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile
概要
説明
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile: is an organic compound that features a pyridine ring substituted with a tert-butylphenyl group and an acetonitrile group
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology:
Biological Probes: The compound can be used as a fluorescent probe or a labeling agent in biological assays.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Diagnostics: Use in diagnostic imaging or as a biomarker for certain medical conditions.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium complexes in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile might participate in transmetalation, a process where an organic group is transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of Suzuki–Miyaura coupling .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, play a crucial role in the synthesis of various organic compounds .
Result of Action
The compound might contribute to the formation of carbon-carbon bonds in suzuki–miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenylboronic acid and 3-bromopyridine.
Suzuki Coupling Reaction: The 4-tert-butylphenylboronic acid is coupled with 3-bromopyridine using a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms the 6-(4-tert-butylphenyl)pyridine intermediate.
Nitrile Introduction: The intermediate is then reacted with acetonitrile in the presence of a strong base like sodium hydride to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
類似化合物との比較
[6-(4-Methylphenyl)pyridin-3-yl]acetonitrile: Similar structure but with a methyl group instead of a tert-butyl group.
[6-(4-Ethylphenyl)pyridin-3-yl]acetonitrile: Features an ethyl group in place of the tert-butyl group.
[6-(4-Isopropylphenyl)pyridin-3-yl]acetonitrile: Contains an isopropyl group instead of a tert-butyl group.
Uniqueness: The presence of the bulky tert-butyl group in [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with smaller alkyl groups, potentially offering advantages in specific applications such as catalysis or drug design.
特性
IUPAC Name |
2-[6-(4-tert-butylphenyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)15-7-5-14(6-8-15)16-9-4-13(10-11-18)12-19-16/h4-9,12H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWXBRSSNLJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


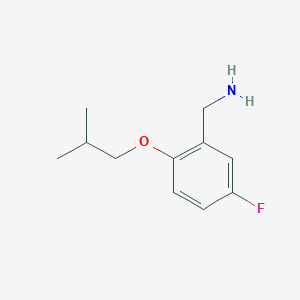
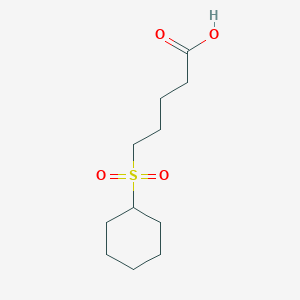
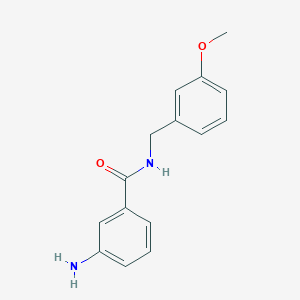

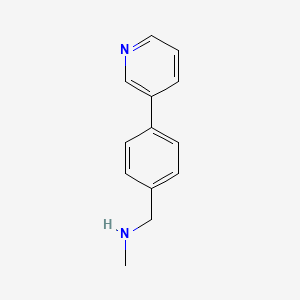

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
